

Introduction: Situating a Key Pharmaceutical Building Block

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Compound of Interest

Compound Name: 2(1H)-Pyridinone, 4-amino-5-ethyl-

CAS No.: 104885-51-0

Cat. No.: B566305

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Initial inquiries into the specific compound **2(1H)-Pyridinone, 4-amino-5-ethyl-** reveal a landscape with limited specific documentation in prominent chemical and pharmaceutical literature. However, this query brings us to a closely related and industrially significant analogue: 4-Amino-5-methyl-2(1H)-pyridinone. This compound is not merely a laboratory curiosity; it is a critical precursor in the multi-step synthesis of Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist approved for treating chronic kidney disease associated with type 2 diabetes.

This guide, therefore, centers on the well-documented methyl analogue, providing the in-depth technical data essential for researchers, chemists, and drug development professionals. The principles of synthesis, reactivity, and application discussed herein offer a robust framework for understanding the broader class of 4-amino-5-alkyl-2(1H)-pyridinones. The pyridinone core, a six-membered heterocyclic scaffold, is a privileged structure in medicinal chemistry, prized for its ability to form multiple hydrogen bonds and act as a bioisostere for various other rings, enhancing properties like cell membrane permeability and water solubility.[1]

The significance of pyridinone derivatives spans a wide range of therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory agents.[1] This guide will delve into the specific

chemistry and application of the pivotal intermediate, 4-Amino-5-methyl-2(1H)-pyridinone.

Core Compound Identification

Identifier	Data
Compound Name	4-Amino-5-methyl-2(1H)-pyridinone
Synonyms	4-Amino-5-methylpyridin-2-ol, 2-Hydroxy-4-amino-5-methylpyridine, 4-Amino-5-methyl-1H-pyridin-2-one[2]
CAS Number	95306-64-2[2][3]
Molecular Formula	C ₆ H ₈ N ₂ O[2][3]
Molecular Weight	124.14 g/mol [3]

Physicochemical Properties

The physicochemical properties of 4-Amino-5-methyl-2(1H)-pyridinone make it suitable for use in organic synthesis. It is typically a solid at room temperature with solubility in polar solvents, a characteristic enhanced by the presence of the amino group.[2]

Property	Value	Source
XLogP3	-0.8	[3][4]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	2	[3]
Topological Polar Surface Area	55.1 Å ²	[3]
Boiling Point (Predicted)	291.0 ± 33.0 °C	[4]
Density (Predicted)	1.137 ± 0.06 g/cm ³	[4]

Synthesis and Manufacturing: A Self-Validating Protocol

The industrial synthesis of 4-Amino-5-methyl-2(1H)-pyridinone is a well-established, two-step process designed for high purity and yield, which is crucial for its use as a pharmaceutical intermediate.^{[5][6][7]} The process begins with 2-chloro-5-methyl-4-nitropyridine-1-oxide and proceeds through a hydrogenation step followed by a substitution reaction.

Experimental Protocol: Synthesis of 4-Amino-5-methyl-2(1H)-pyridinone

Step 1: Hydrogenation of 2-chloro-5-methyl-4-nitropyridine-1-oxide to 2-chloro-5-methyl-4-pyridinamine

- **Reaction Setup:** In a pressure-rated reactor, suspend the starting material, 2-chloro-5-methyl-4-nitropyridine-1-oxide, in a suitable solvent such as methanol.^[7]
- **Catalyst Addition:** Add a platinum-based catalyst. Effective catalysts include 1% platinum + 2% vanadium on carbon powder or 0.5% platinum + 0.3% molybdenum on carbon powder.^{[6][7]} The bimetallic nature of the catalyst is critical for efficient and selective reduction of both the nitro group and the N-oxide.
- **Hydrogenation:** Seal the reactor and pressurize with hydrogen gas. Heat the mixture to the target temperature. The reaction progress must be monitored by HPLC or TLC until the starting material is consumed.
- **Work-up:** Once the reaction is complete, cool the reactor to ambient temperature and vent the hydrogen gas. Filter the reaction mixture to carefully remove the platinum catalyst. The resulting filtrate contains the intermediate, 2-chloro-5-methyl-4-pyridinamine, and can often be used directly in the next step without further purification.^[7]

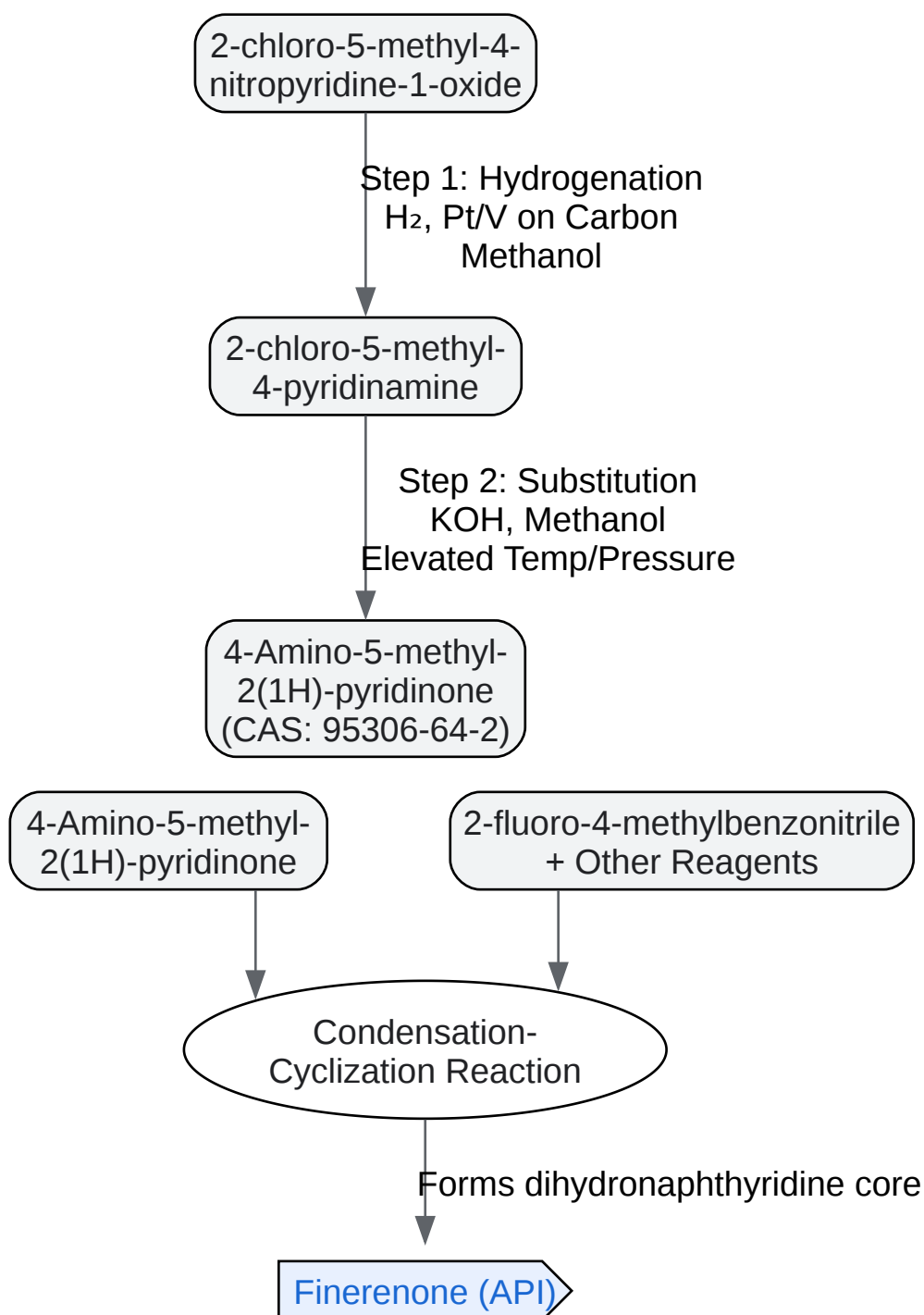
Step 2: Conversion of 2-chloro-5-methyl-4-pyridinamine to 4-Amino-5-methyl-2(1H)-pyridinone

- **Reaction Setup:** Charge a pressure reactor (autoclave) with the intermediate from Step 1, 2-chloro-5-methyl-4-pyridinamine.
- **Reagent Addition:** Add a solution of potassium hydroxide (KOH) in methanol.^{[5][6]} The use of a strong base in a polar protic solvent facilitates the nucleophilic aromatic substitution of the chloro group with a hydroxyl group.

- Reaction: Seal the reactor and heat the mixture. The elevated temperature and pressure are necessary to drive the substitution reaction to completion.[5]
- Work-up and Isolation: After cooling, evaporate the reaction mixture to dryness under reduced pressure. The residue will contain the product and potassium chloride (KCl) salt. Add fresh methanol to the residue, stir, and filter to remove the insoluble KCl.[7]
- Purification: Concentrate the filtrate to dryness. The crude product can be effectively purified by recrystallization from water. Cooling the aqueous solution to 0°C will precipitate the final product, which is then filtered, washed with cold water, and dried to yield 4-Amino-5-methyl-2(1H)-pyridinone in high purity (>99%).[7]

This two-step process has been shown to achieve a high overall yield of approximately 84%.[5]
[6]

Visualization of Synthetic Workflow



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Caption: Role of the pyridinone intermediate in Finerenone synthesis.

Broader Medicinal Chemistry Context

While the primary documented use of the 5-methyl variant is in Finerenone synthesis, the 4-amino-2-pyridone scaffold is an area of active research. Recent studies have identified this chemotype as a promising new class of potent inhibitors of Proprotein Convertase Subtilisin-like Kexin type 9 (PCSK9). [8] Inhibition of PCSK9 is a leading-edge strategy for managing hypercholesterolemia, as it leads to an increase in LDL receptor expression. [8] This highlights the potential for other 4-amino-5-alkyl-2(1H)-pyridinone derivatives to be explored as novel therapeutic agents.

Safety and Handling

As a chemical intermediate, 4-Amino-5-methyl-2(1H)-pyridinone requires careful handling in a laboratory or industrial setting. The available safety data indicates several potential hazards.

GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed [9]
Skin Irritation	2	H315: Causes skin irritation [9]
Eye Irritation	2A	H319: Causes serious eye irritation [9]
Specific target organ toxicity - single exposure	3	H335: May cause respiratory irritation [9]

Handling and First Aid Measures

- **Engineering Controls:** Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. [9][10]* **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat. [9]* **Inhalation:** If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention. [9]* **Skin Contact:** In case of contact, immediately wash the skin with plenty of soap and water. Remove contaminated clothing. [9][11]* **Eye Contact:** Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [9][11]* **Ingestion:** If swallowed, rinse mouth with water. Call a physician or poison control center immediately. [9]* **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place. [10]

Conclusion

While the specific compound **2(1H)-Pyridinone, 4-amino-5-ethyl-** remains sparsely characterized in public literature, its close analogue, 4-Amino-5-methyl-2(1H)-pyridinone, stands out as a compound of significant industrial and pharmaceutical importance. Its well-defined synthesis, high-purity production, and critical role as a precursor to Finerenone underscore the value of the pyridinone scaffold in modern drug development. The expanding research into the biological activities of this chemical class, such as PCSK9 inhibition, suggests that 4-amino-2-pyridone derivatives will continue to be a fertile ground for the discovery of new therapeutic agents. This guide provides the foundational technical knowledge necessary for professionals working with this pivotal chemical intermediate.

References

- Recent Advances of Pyridinone in Medicinal Chemistry. *Frontiers in Chemistry*. [\[Link\]](#)
- New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. *Frontiers Publishing Partnerships*. [\[Link\]](#)
- N-Heterocyclic Carbene-Catalyzed (3 + 3) Annulation for the Diastereo- and Atroposelective Synthesis of N–N Axially Chiral Quino(xa)linones. *ACS Publications*. [\[Link\]](#)
- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
- 4-Amino-5-fluoropyridin-2(1H)-one | C₅H₅FN₂O | CID 13914612. *PubChem*. [\[Link\]](#)
- CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
- Safety Data Sheet: 4'-Aminoacetophenone. Carl ROTH. [\[Link\]](#)
- 4-amino-5-methyl-2-pyridone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. *PharmaCompass.com*. [\[Link\]](#)
- 1-(4-AminoPhenyl)-5,6-Dihydro-3-(4-Morpholinyl)-2(1H)-Pyridinone | C₁₅H₁₉N₃O₂ | CID 66571904. *PubChem*. [\[Link\]](#)

- Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. [[Link](#)]
- Safety Data Sheet - Angene Chemical. Angene Chemical. [[Link](#)]
- 4-amino-5-substituted-3(2H)-pyridazinones as orally active antinociceptive agents: synthesis and studies on the mechanism of action. PubMed. [[Link](#)]
- Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors. Padua Research Archive - Unipd. [[Link](#)]

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Sources

1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
2. CAS 95306-64-2: 4-Amino-5-methyl-2(1H)-pyridinone [cymitquimica.com]
3. 4-amino-5-methyl-2-pyridone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
4. echemi.com [echemi.com]
5. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
6. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
7. pdf.benchchem.com [pdf.benchchem.com]
8. research.unipd.it [research.unipd.it]
9. angenechemical.com [angenechemical.com]

- [10. echemi.com \[echemi.com\]](#)
- [11. carlroth.com \[carlroth.com\]](#)
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